2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
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Description
2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. MTT is a tetrazolium salt that is used to measure the viability of cells in vitro. It is a popular reagent in the field of cell biology and is used to assess the effects of various chemical and biological agents on cell proliferation and metabolism.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized various derivatives of thiazole compounds, including those with similarities to the requested compound, to explore their anticancer, antimicrobial, and other biological activities. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines, finding some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, Gautam et al. (2013) described the synthesis and crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, showcasing the compound's structural features through X-ray crystallographic studies (Gautam et al., 2013).
Biological Activity and Pharmacological Potential
The exploration of thiazole derivatives for their biological activity has been a significant area of research. Studies have evaluated these compounds for their anticancer, antimicrobial, and anti-Helicobacter pylori activities. For example, Katsura et al. (1997) synthesized 2-(alkylguanidino)-4-[5-(acetamidomethyl)furan-2-yl]thiazoles and related compounds, evaluating their antimicrobial activity against Helicobacter pylori and their potential as gastric antisecretory and histamine H2-receptor antagonist agents (Katsura et al., 1997).
Mechanistic Insights and Chemical Properties
Research has also delved into the chemical properties and reaction mechanisms involving thiazole derivatives. Obydennov et al. (2013) investigated the influence of solvent and substituents on the reaction of N-alkylthioacetamides with dimethyl acetylenedicarboxylate, leading to the synthesis of functionalized thiophenes containing an exocyclic double bond, which adds to the understanding of the chemical behavior of thiazole derivatives (Obydennov et al., 2013).
properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-12(21-9(2)15-8)6-13(18)17-14-16-10(7-20-14)11-4-3-5-19-11/h3-5,7H,6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNPFBYZNFOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylthiazol-5-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.